molecular formula C8H4Cl3F3 B131670 2,3,5-Trichloro-4-methylbenzotrifluoride CAS No. 141030-68-4

2,3,5-Trichloro-4-methylbenzotrifluoride

Cat. No.: B131670
CAS No.: 141030-68-4
M. Wt: 263.5 g/mol
InChI Key: MYFKTGNYJNFYBD-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-4-methylbenzotrifluoride, also known as this compound, is a useful research compound. Its molecular formula is C8H4Cl3F3 and its molecular weight is 263.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4-trichloro-2-methyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3F3/c1-3-5(9)2-4(8(12,13)14)7(11)6(3)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFKTGNYJNFYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Cl)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210483
Record name Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)-
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Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141030-68-4
Record name Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141030-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID701210483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An Examination of 2,3,5-Trichloro-4-methylbenzotrifluoride: A Specialized Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 141030-68-4

This technical guide addresses the available scientific and technical information for 2,3,5-Trichloro-4-methylbenzotrifluoride. An extensive search of publicly accessible chemical databases, supplier information, and scientific literature reveals that this compound is a specialized chemical intermediate with limited publicly available data. While a comprehensive guide with detailed experimental protocols and in-depth mechanistic discussions is not feasible based on current information, this document synthesizes the confirmed properties and provides an expert perspective on its likely characteristics and role in chemical synthesis, grounded in the behavior of structurally related compounds.

Core Identification and Properties

IUPAC Name: Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)-

Molecular Formula: C₈H₃Cl₃F₃

Molecular Weight: 263.47 g/mol

Table 1: Summary of Known Properties and Identifiers

PropertyValueSource
CAS Number 141030-68-4[1]
Molecular Formula C₈H₃Cl₃F₃[1]
Molecular Weight 263.47[1]
Physical Appearance Liquid or white to yellow crystal powder[1]
Primary Use Chemical Intermediate[1]

Synthetic Pathways: An Expert Postulate

Specific, peer-reviewed synthesis protocols for this compound are not publicly documented. However, based on established organofluorine and aromatic chemistry, its synthesis would likely follow one of two logical pathways. The choice between these routes in an industrial setting would be dictated by the availability and cost of starting materials, as well as the desired control over regioselectivity.

Pathway A: Chlorination of a Methylbenzotrifluoride Precursor

This approach would begin with a less chlorinated methylbenzotrifluoride and introduce the chlorine atoms through electrophilic aromatic substitution. The trifluoromethyl group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The final substitution pattern would be a result of the interplay between these directing effects and the reaction conditions.

Caption: Postulated Synthetic Pathway A via Electrophilic Chlorination.

Pathway B: Fluorination of a Trichloromethyl Intermediate

Alternatively, the synthesis could start from a chlorinated toluene derivative. The methyl group would first be converted to a trichloromethyl (-CCl₃) group via free-radical chlorination. This would then be followed by a halogen exchange (Halex) reaction, typically using a fluoride source like hydrogen fluoride (HF) or antimony trifluoride (SbF₃), to form the trifluoromethyl (-CF₃) group. This method is a common industrial route for producing benzotrifluorides.[2][3]

Caption: Postulated Synthetic Pathway B via Halogen Exchange Reaction.

Anticipated Reactivity and Role in Drug Discovery

As an intermediate, the value of this compound lies in its potential for further functionalization. The trifluoromethyl group is highly valued in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] The chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various other functional groups.

The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atoms activates the benzene ring for SNAr reactions. This would allow for the displacement of one or more chlorine atoms by nucleophiles such as amines, alcohols, or thiols, providing a scaffold for building more complex molecules.[5]

Safety and Handling

While a full Safety Data Sheet (SDS) is not publicly available, related compounds and supplier information provide a baseline for handling precautions. The compound is associated with the following risk and safety statements:

  • R20/21/22: Harmful by inhalation, in contact with skin, and if swallowed.[1]

  • R36/37/38: Irritating to eyes, respiratory system, and skin.[1]

  • S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

  • S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.[1]

Standard laboratory procedures for handling halogenated aromatic compounds should be followed, including use in a well-ventilated fume hood, and the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Conclusion and Future Outlook

This compound (CAS 141030-68-4) is a chemical entity primarily defined by its role as a synthetic intermediate. The lack of extensive public data suggests its use in proprietary industrial processes, likely in the synthesis of agrochemicals or pharmaceuticals where the unique substitution pattern of the benzene ring is required. Further detailed information regarding its properties, synthesis, and reactivity would likely be found in patent literature specific to the final products for which it serves as a precursor. For researchers and drug development professionals, this compound represents a potential building block that, while not well-characterized publicly, fits into the broader, well-established chemistry of trifluoromethylated and chlorinated aromatic compounds.

References

A comprehensive list of peer-reviewed articles specifically detailing this compound could not be compiled due to the limited availability of public information. The insights in this guide are based on general chemical principles and data from analogous compounds.

Sources

A Predictive Spectroscopic Guide to 2,3,5-Trichloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 2,3,5-Trichloro-4-methylbenzotrifluoride. In the absence of publicly available experimental data for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous chemical structures, to construct a reliable predictive model of its spectral behavior. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding for the identification and characterization of this and related halogenated aromatic compounds.

Introduction and Structural Rationale

This compound is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing (chloro and trifluoromethyl) and electron-donating (methyl) groups. This substitution pattern dictates a complex interplay of inductive and resonance effects, which in turn governs its chemical reactivity and provides a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification in complex matrices and for quality control in any synthetic application.

The core of this guide is a predictive analysis. The choice of analytical techniques—NMR, IR, and MS—is based on their universal application in structural elucidation.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the carbon-hydrogen framework and the unique trifluoromethyl group.

  • IR Spectroscopy: Identifies the functional groups and the vibrational modes of the molecule.

  • Mass Spectrometry: Determines the molecular weight and provides insight into the molecule's fragmentation patterns, confirming its elemental composition.

The predictions herein are grounded in established spectroscopic theory and comparative analysis with data from structurally related compounds, such as other trichlorotoluenes and substituted benzotrifluorides.

Caption: Molecular structure of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

Methodology for Prediction: The chemical shifts (δ) are predicted based on the principle of additivity of substituent effects on the benzene ring (base value δ 7.36 ppm).[1][2][3] Electron-withdrawing groups (Cl, CF₃) deshield adjacent protons, shifting them downfield, while electron-donating groups (CH₃) shield them, causing an upfield shift.

  • Aromatic Region: The molecule possesses a single aromatic proton at the C-6 position. This proton is flanked by two electron-withdrawing chloro groups, which will significantly deshield it, shifting its signal downfield.

  • Aliphatic Region: The methyl (CH₃) group at C-4 is situated between two chloro groups, which will have a moderate deshielding effect on its protons.

Predicted Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
Ar-H (on C-6)7.5 - 7.8Singlet (s)Deshielded by adjacent chloro groups. No adjacent protons for coupling.
-CH₃2.4 - 2.6Singlet (s)Deshielding effect from neighboring chloro groups. No adjacent protons for coupling.
Predicted ¹³C NMR Spectrum

Methodology for Prediction: Chemical shifts are predicted based on established substituent effects on the benzene ring (base value δ 128.5 ppm).[4][5][6] The highly electronegative trifluoromethyl and chloro groups will cause significant downfield shifts for the carbons they are attached to. The trifluoromethyl carbon itself will appear as a characteristic quartet due to coupling with the three fluorine atoms.

Predicted Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (if coupled to F)Rationale
C-1 (-CF₃)128 - 132Quartet (q, ¹JCF ≈ 270-280 Hz)Attached to the strongly electron-withdrawing CF₃ group.
C-2 (-Cl)132 - 136Singlet (s)Attached to a chloro group.
C-3 (-Cl)130 - 134Singlet (s)Attached to a chloro group.
C-4 (-CH₃)135 - 140Singlet (s)Attached to the methyl group and deshielded by adjacent chloro groups.
C-5 (-Cl)133 - 137Singlet (s)Attached to a chloro group.
C-6 (-H)125 - 129Singlet (s)The only carbon bearing a proton, expected to be the most upfield of the aromatic carbons.
-C F₃120 - 125Quartet (q, ¹JCF ≈ 270-280 Hz)Characteristic shift and coupling for a CF₃ group attached to an aromatic ring.
-C H₃18 - 22Singlet (s)Typical range for a methyl group on an aromatic ring.
Predicted ¹⁹F NMR Spectrum

Methodology for Prediction: The chemical shift of the trifluoromethyl group is sensitive to the electronic environment of the aromatic ring.[7][8][9] Electron-withdrawing groups on the ring typically cause an upfield shift (more negative ppm value) of the CF₃ signal relative to unsubstituted benzotrifluoride (δ ≈ -63 ppm).[10]

Predicted Data:

Fluorine AtomsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
-CF₃-60 to -65Singlet (s)The presence of multiple electron-withdrawing chloro groups is expected to shift the signal within this range. No other fluorine atoms are present for coupling.

Predicted Infrared (IR) Spectroscopy

Methodology for Prediction: Predicted IR absorption frequencies are based on characteristic group frequencies from correlation tables.[11][12][13][14][15] The spectrum will be dominated by vibrations associated with the aromatic ring, the C-H bonds, the C-Cl bonds, and the very strong absorptions from the C-F bonds of the trifluoromethyl group.

Predicted Data:

Wavenumber (cm⁻¹)Bond VibrationIntensityRationale
3100 - 3000C-H stretch (aromatic)Weak to MediumCharacteristic for C-H bonds on an aromatic ring.
2980 - 2850C-H stretch (aliphatic, -CH₃)Weak to MediumCharacteristic for the methyl group.
1600 - 1450C=C stretch (aromatic ring)Medium to StrongMultiple bands are expected due to the substituted benzene ring.
1350 - 1100C-F stretch (-CF₃)Very StrongA series of intense bands, characteristic of the trifluoromethyl group.
850 - 750C-Cl stretchStrongCharacteristic for aryl chlorides.
900 - 690C-H bend (aromatic, out-of-plane)StrongThe position is indicative of the substitution pattern.

Predicted Mass Spectrometry (MS)

Methodology for Prediction: The predicted mass spectrum is based on the isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and general fragmentation pathways for halogenated aromatic compounds.[16][17][18] The molecular ion region will exhibit a characteristic cluster of peaks due to the presence of three chlorine atoms.

Predicted Data:

Molecular Ion (M⁺): The nominal molecular weight is 262 g/mol (for C₈H₄³⁵Cl₃F₃). Due to the presence of three chlorine atoms, the molecular ion will appear as a cluster of peaks with the following approximate relative intensities:

  • M⁺ (m/z 262): Containing three ³⁵Cl atoms.

  • M+2 (m/z 264): Containing two ³⁵Cl and one ³⁷Cl atom.

  • M+4 (m/z 266): Containing one ³⁵Cl and two ³⁷Cl atoms.

  • M+6 (m/z 268): Containing three ³⁷Cl atoms.

The intensity ratio of these peaks will be approximately 100:98:32:3.

Major Fragmentation Pathways: Fragmentation will likely proceed through the loss of stable radicals or neutral molecules.

  • Loss of a chlorine radical: [M-Cl]⁺ at m/z 227, 229, 231. This is a common fragmentation pathway for chlorinated aromatics.

  • Loss of a trifluoromethyl radical: [M-CF₃]⁺ at m/z 193, 195, 197. The stability of the CF₃ radical makes this a plausible fragmentation.

  • Loss of a methyl radical: [M-CH₃]⁺ at m/z 247, 249, 251.

m/z Value (Nominal)Proposed FragmentRationale
262, 264, 266, 268[C₈H₄Cl₃F₃]⁺ (M⁺)Molecular ion with characteristic isotopic pattern for 3 Cl atoms.
227, 229, 231[M-Cl]⁺Loss of a chlorine atom.
193, 195, 197[M-CF₃]⁺Loss of the trifluoromethyl group.

Standard Experimental Protocols

For researchers who may synthesize or isolate this compound, the following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard single-pulse experiment is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all protonated and non-protonated carbons.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. Use a suitable reference standard if necessary.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for both solids and liquids, Attenuated Total Reflectance (ATR) is a modern and simple technique.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Caption: Predicted key HMBC correlations for this compound.

Conclusion

This guide provides a robust, theory-backed prediction of the NMR, IR, and MS spectra of this compound. The presented data, including chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, offer a detailed spectroscopic profile that can aid in the future identification and structural verification of this compound. The methodologies and rationales provided herein are designed to be a practical tool for chemists and researchers, demonstrating the power of predictive spectroscopy in modern chemical science.

References

  • ChemRxiv. (n.d.). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Retrieved from [Link]

  • Ovid. (n.d.). Quantitative Prediction of 13C NMR Chemical... : Concepts in Magnetic Resonance. Retrieved from [Link]

  • CASPRE - 13 C NMR Predictor. (n.d.). Retrieved from [Link]

  • ACS Publications. (2017, April 11). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • CSIRO Publishing. (1980, November 1). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry. Retrieved from [Link]

  • ConnectSci. (1980, November 1). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Retrieved from [Link]

  • (n.d.). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Retrieved from [Link]

  • chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Simplified Infrared Correlation Chart. (n.d.). Retrieved from [Link]

  • (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • AIP Publishing. (n.d.). E". Retrieved from [Link]

  • (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). Effect of Trifluoromethyl Group Position in Bis-styrylbenzenes on Their Characteristics. Retrieved from [Link]

  • (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • (n.d.). Supporting Information. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • RSC Publishing. (2020, July 29). Exploiting trifluoromethyl substituents for tuning orbital character of singlet and triplet states to increase the rate of thermally activated delayed fluorescence. Retrieved from [Link]

  • ACS Publications. (2014, July 21). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • CDN. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Trichlorotoluene. Retrieved from [Link]

  • NIH PubChem. (n.d.). 2,4,5-Trichlorotoluene. Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoromethoxy benzene in the gas phase studied by electron diffraction and spectroscopy supplemented with ab initio calculations. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,4,5-Trichlorotoluene. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • MSU chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved from [Link]

  • MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • NIH PubChem. (n.d.). Methyl 2,4,5-trichlorophenyl sulfone. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ResearchGate. (n.d.). IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. Retrieved from [Link]

Sources

Technical Guide: Synthesis of 2,3,5-Trichloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the industrial synthesis of 2,3,5-Trichloro-4-methylbenzotrifluoride (CAS 141030-68-4), a critical halogenated intermediate used in the development of advanced agrochemicals (such as pyrethroids) and specialized pharmaceutical scaffolds.

The synthesis is non-trivial due to the competing directing effects of the substituents and the requirement for high regioselectivity. This guide presents the Regioselective p-Xylene Pathway , which is the most viable industrial route, leveraging the electronic properties of the xylene core prior to fluorination to maximize yield and purity.

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound Formula: C₈H₄Cl₃F₃ CAS: 141030-68-4 Core Challenges:

  • Regiocontrol: Installing three chlorine atoms at the 2, 3, and 5 positions while preserving the 4-methyl group.

  • Selective Fluorination: Converting a trichloromethyl precursor to a trifluoromethyl group without over-fluorinating the aromatic ring or affecting the remaining methyl group.

Retrosynthetic Logic

Direct chlorination of 4-methylbenzotrifluoride is inefficient because the trifluoromethyl group (position 1) is a strong meta-director (directing to 3, 5), while the methyl group (position 4) is an ortho-director (directing to 3, 5). While this facilitates 3,5-dichlorination, introducing the third chlorine at position 2 (ortho to the bulky/deactivating CF₃ and meta to the activating Me) is kinetically disfavored.

Therefore, the optimal route begins with p-Xylene . The electron-rich xylene ring allows for facile trichlorination. Subsequently, the steric difference between the two methyl groups—one flanked by two chlorines (position 4) and one flanked by a hydrogen and a chlorine (position 1)—allows for selective radical chlorination and subsequent fluorination.

Pathway Overview:

  • Ring Chlorination: p-Xylene

    
     2,3,5-Trichloro-p-xylene.
    
  • Side-Chain Functionalization: 2,3,5-Trichloro-p-xylene

    
     2,3,5-Trichloro-4-methylbenzotrichloride.
    
  • Fluorine Exchange: 2,3,5-Trichloro-4-methylbenzotrichloride

    
     Target.
    

Retrosynthesis Target This compound (Target) Intermediate2 2,3,5-Trichloro-4-methylbenzotrichloride (Activated Precursor) Target->Intermediate2 Fluorination (HF) Intermediate1 2,3,5-Trichloro-p-xylene (Scaffold) Intermediate2->Intermediate1 Radical Chlorination (Regioselective) Start p-Xylene (Commodity Starter) Intermediate1->Start Electrophilic Chlorination (FeCl3/Cl2)

Figure 1: Retrosynthetic strategy prioritizing steric control and electronic activation.

Step-by-Step Experimental Protocol

Step 1: Ring Chlorination of p-Xylene

This step installs the three chlorine atoms on the aromatic ring. The reaction is an electrophilic aromatic substitution.[1]

  • Reagents: p-Xylene, Chlorine gas (Cl₂), Ferric Chloride (FeCl₃) or Iodine (I₂) catalyst.

  • Conditions: 50–70°C, atmospheric pressure.

Protocol:

  • Charge a glass-lined reactor with p-Xylene and 1.5 mol% anhydrous FeCl₃.

  • Heat the mixture to 55°C.

  • Introduce Cl₂ gas via a sparger. The reaction is exothermic; control temperature between 60–70°C using a cooling jacket.

  • Monitor reaction progress via GC.[2]

    • Phase 1: Formation of 2,5-dichloro-p-xylene (major intermediate).

    • Phase 2: Continued chlorination leads to 2,3,5-trichloro-p-xylene.

  • Critical Endpoint: Stop Cl₂ flow immediately when 2,3,5-trichloro-p-xylene maximizes and before significant tetrachloro-p-xylene forms.

  • Purge with N₂ to remove HCl and excess Cl₂.[2]

  • Workup: Wash with dilute NaOH and water. Recrystallize from methanol if high purity is required, though crude material is often sufficient for Step 2.

Data Summary:

Parameter Specification
Conversion >98%
Selectivity (Trichloro) ~85% (Main byproduct: Tetrachloro-p-xylene)
Appearance White to off-white crystalline solid

| Melting Point | 44–46°C |[3][4]

Step 2: Regioselective Side-Chain Chlorination

This is the most critical step. We must chlorinate one methyl group to a trichloromethyl (-CCl₃) group while leaving the other methyl group intact.

  • Mechanism: Free radical substitution.

  • Selectivity Basis: The "Ortho Effect."

    • Methyl A (Position 4): Flanked by Cl at Pos 3 and Cl at Pos 5.[5] (Highly sterically hindered).

    • Methyl B (Position 1): Flanked by Cl at Pos 2 and H at Pos 6. (Less hindered).

    • Result: Radical attack occurs preferentially at Position 1.

Protocol:

  • Dissolve 2,3,5-trichloro-p-xylene in CCl₄ or use neat if temperature permits (melt phase).

  • Add radical initiator (AIBN or Benzoyl Peroxide, 0.5 mol%).

  • Heat to reflux (or 120–130°C for neat melt).

  • Irradiate with a UV mercury vapor lamp to initiate radicals.

  • Sparge Cl₂ gas slowly.

  • Process Control: Monitor the density of the solution or use GC. The reaction proceeds through mono- (-CH₂Cl), di- (-CHCl₂), to tri-chloromethyl (-CCl₃).

  • Stop when the peak for 2,3,5-trichloro-4-methylbenzotrichloride is maximized.

  • Purge with N₂.[2] Isolate the product by vacuum distillation to remove unreacted materials and over-chlorinated byproducts.

Step 3: Fluorination (Halex Reaction)

Conversion of the trichloromethyl group to the trifluoromethyl group.

  • Reagents: Anhydrous Hydrogen Fluoride (AHF), Antimony Pentachloride (SbCl₅) catalyst.

  • Conditions: High pressure (Autoclave), 100–140°C.

Protocol:

  • Safety Warning: HF is fatal upon contact. Use Hastelloy or Monel autoclaves. Full PPE and HF scrubbers are mandatory.

  • Charge the autoclave with 2,3,5-trichloro-4-methylbenzotrichloride and SbCl₅ (2-5 mol%).

  • Cool to 0°C and introduce Anhydrous HF (4-5 molar equivalents).

  • Seal and heat gradually to 120°C. Pressure will rise significantly due to HCl generation.

  • Vent HCl gas continuously through a caustic scrubber to maintain operating pressure (approx. 15–20 bar).

  • Reaction time: 4–6 hours.

  • Cool to room temperature and vent excess HF.

  • Workup: Pour reaction mass onto ice/water. Extract with dichloromethane.[6]

  • Neutralize organic layer with NaHCO₃.

  • Purification: Fractional distillation.

Process Visualization

Reaction Workflow Diagram

The following diagram illustrates the critical process flow, including catalyst inputs and waste streams.

ProcessFlow cluster_0 Step 1: Ring Chlorination cluster_1 Step 2: Radical Chlorination cluster_2 Step 3: Fluorination Reactor1 Glass-Lined Reactor (55-70°C) Reactor2 Photo-Reactor (UV / 130°C) Reactor1->Reactor2 2,3,5-Trichloro-p-xylene FeCl3 Cat: FeCl3 FeCl3->Reactor1 Cl2_1 Input: Cl2 Gas Cl2_1->Reactor1 Autoclave Hastelloy Autoclave (120°C / 20 bar) Reactor2->Autoclave Benzotrichloride Int. UV Source: UV Light UV->Reactor2 Scrubber HCl Scrubber Autoclave->Scrubber Waste: HCl Final Product: 2,3,5-Trichloro- 4-methylbenzotrifluoride Autoclave->Final HF Input: Anhydrous HF HF->Autoclave pXylene Start: p-Xylene pXylene->Reactor1

Figure 2: Industrial process flow for the sequential halogenation of p-Xylene.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesis, the following analytical parameters must be verified.

TechniqueExpected Signal / Characteristic
GC-MS Molecular Ion (M+): 262/264/266 (Characteristic isotope pattern for 3 Cl atoms).Fragmentation: Loss of CF₃ (M-69), Loss of Cl (M-35).
¹H NMR (CDCl₃) Aromatic H: Singlet at ~7.4–7.6 ppm (only one aromatic proton at position 6).Methyl H: Singlet at ~2.4–2.5 ppm (Ar-CH₃).
¹⁹F NMR CF₃ Group: Singlet at ~-63 ppm (typical for benzotrifluorides).
HPLC Purity >98.5% (Area %). Impurities: 2,5-dichloro analog or over-chlorinated species.

Safety & Handling (E-E-A-T)

  • HF Handling: This process utilizes Anhydrous Hydrogen Fluoride.[7] This is a Category 1 Acute Toxin. A specific "HF Medical Response Kit" containing Calcium Gluconate gel must be immediately accessible.

  • Chlorine Gas: Ensure redundant scrubbers (NaOH) are active during chlorination steps to neutralize HCl and unreacted Cl₂.

  • Exotherms: The ring chlorination is highly exothermic. Failure to control Cl₂ addition rate can lead to thermal runaway and polychlorination (tar formation).

References

  • Löser, E., & Beck, U. (2011).[1] Chlorinated Benzenes and Other Nucleus-Chlorinated Aromatic Hydrocarbons. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (General reference for industrial chlorination of xylenes).

  • Bennett, H. et al. (1977). Process for the preparation of 2,5-dichloro-p-xylene. U.S. Patent No.[4][8][9] 4,010,214. Washington, DC: U.S. Patent and Trademark Office. (Describes the chlorination of p-xylene and trichloro-byproducts).

  • Marhold, A. et al. (1985). Process for the preparation of chlorobenzotrifluoride compounds. European Patent EP0150587B1. European Patent Office.[8] (Describes fluorination techniques for chlorinated benzotrichlorides).

Sources

"2,3,5-Trichloro-4-methylbenzotrifluoride" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight Analysis, Synthesis Architecture, and Critical Applications

Executive Summary & Chemical Identity[1][2][3]

In the high-stakes arena of agrochemical and pharmaceutical intermediate synthesis, 2,3,5-Trichloro-4-methylbenzotrifluoride (CAS: 141030-68-4) represents a critical structural motif. It serves as a lipophilic scaffold, leveraging the trifluoromethyl group (-CF₃) to enhance metabolic stability and membrane permeability in bioactive molecules.

This guide moves beyond basic property listing to provide a rigorous analysis of the molecule's mass spectrometry profile, synthesis logic, and handling protocols. For researchers in drug discovery and crop protection, understanding the precise molecular weight and isotopic distribution of this compound is not merely a documentation task—it is essential for accurate stoichiometry and impurity profiling.

Core Chemical Specifications
ParameterSpecification
IUPAC Name 1,2,5-Trichloro-4-methyl-3-(trifluoromethyl)benzene
Common Name This compound
CAS Number 141030-68-4
Molecular Formula C₈H₄Cl₃F₃
SMILES Cc1c(Cl)cc(c(Cl)c1Cl)C(F)(F)F
Physical State Viscous liquid / Low-melting solid (Ambient)

Molecular Weight & Isotopic Analysis

For analytical chemists validation of this compound relies heavily on Mass Spectrometry (MS). Due to the presence of three chlorine atoms, the "Molecular Weight" is not a single number but a distinct isotopic envelope.

Precise Mass Calculation[3]

The standard molecular weight (used for molarity calculations) is an average based on natural abundance. However, the Monoisotopic Mass is the critical value for high-resolution MS (HRMS).

  • Average Molecular Weight: 263.47 g/mol [1]

  • Monoisotopic Mass (³⁵Cl dominant): 261.93 Da

The Chlorine Isotope Signature

The presence of three chlorine atoms (


 approx. 75% and 

approx. 25%) creates a characteristic "cluster" in the mass spectrum. This is a primary identification tool.
  • M+0 (All ³⁵Cl): 261.93 Da (Base Peak)

  • M+2 (One ³⁷Cl): 263.93 Da (Approx. 96% relative abundance to M+0)

  • M+4 (Two ³⁷Cl): 265.93 Da (Approx. 31% relative abundance)

  • M+6 (Three ³⁷Cl): 267.92 Da (Approx. 3% relative abundance)

Analyst Note: When integrating HPLC-MS peaks, ensure your window accounts for the M+2 and M+4 isotopologues to avoid underestimating the signal intensity.

Synthesis Architecture

The synthesis of this compound is non-trivial due to the competing directing effects of the substituents. The methyl group is an activator (ortho/para directing), while the trifluoromethyl group is a deactivator (meta directing).

Retrosynthetic Logic

The most robust industrial route avoids direct fluorination of the ring. Instead, it utilizes Electrophilic Aromatic Chlorination of a pre-fluorinated precursor, typically 4-methylbenzotrifluoride .

Directing Effects Analysis:
  • Start: 4-Methylbenzotrifluoride.

  • Substituent 1 (-CH₃ at C4): Directs incoming electrophiles to C3 and C5 (Ortho).

  • Substituent 2 (-CF₃ at C1): Directs incoming electrophiles to C3 and C5 (Meta).

  • Convergence: Both groups direct strongly to positions 3 and 5.

  • The Challenge (Position 2): After 3,5-dichlorination, the final chlorine must enter Position 2. This site is sterically crowded and electronically less favorable, requiring a strong Lewis Acid catalyst and elevated temperatures.

Synthesis Workflow Diagram

SynthesisPathway Start 4-Methylbenzotrifluoride (Precursor) Step1 Chlorination (Cl2/FeCl3) Low Temp (<40°C) Start->Step1 Electrophilic Subst. Inter1 3,5-Dichloro-4-methylbenzotrifluoride (Major Intermediate) Step1->Inter1 Step2 Forcing Chlorination (Cl2/SbCl5 or I2, >100°C) Inter1->Step2 Steric Overcome Final This compound (Target) Step2->Final

Figure 1: Step-wise electrophilic chlorination pathway highlighting the kinetic barrier to the final trichlorinated product.

Experimental Protocol (Bench Scale)

Safety Warning: This reaction involves chlorine gas and HF derivatives. Work must be performed in a dedicated fume hood with scrubber systems.

  • Charge: Load a glass-lined reactor with 1.0 eq of 4-methylbenzotrifluoride and 0.05 eq of anhydrous FeCl₃.

  • First Stage Chlorination: Introduce Cl₂ gas slowly while maintaining temperature at 30-40°C. Monitor by GC until the 3,5-dichloro intermediate peaks.

  • Catalyst Spike: Add a stronger Lewis acid (e.g., SbCl₅ or I₂) to drive the third chlorination.

  • Second Stage Chlorination: Ramp temperature to 100-110°C. Continue sparging Cl₂.

  • Quench: Purge with N₂ to remove excess Cl₂/HCl. Wash organic layer with 10% NaHCO₃.

  • Purification: Fractional distillation under reduced pressure. The 2,3,5-isomer has a higher boiling point than the 3,5-dichloro precursor.

Analytical Characterization & QC

To certify the identity of the synthesized material, a multi-modal approach is required.

MethodDiagnostic Feature
¹H NMR (CDCl₃) Singlet (~2.4 ppm): Methyl group protons.Singlet (~7.5 ppm): Single aromatic proton at C6. (Crucial: Absence of coupling indicates full substitution at 2,3,5).
¹⁹F NMR Singlet (~ -63 ppm): Characteristic of Ar-CF₃. Shift varies slightly based on ortho-chlorine steric compression.
GC-MS Retention Time: Late eluter due to high halogen content.Mass Spec: Molecular ion cluster at m/z 262/264/266. Loss of CF₃ (M-69) is a common fragment.

Applications in Drug & Agrochemical Development

This molecule is rarely an end-product. It is a high-value Building Block used to introduce lipophilicity.

  • Herbicides: The trichloro-methyl-benzotrifluoride motif is common in PPO (Protoporphyrinogen Oxidase) inhibitors. The Cl atoms provide steric locking, while the CF₃ group ensures the molecule penetrates the waxy cuticle of leaves.

  • Pharmaceuticals: Used as a scaffold for modifying metabolic half-life. The electron-withdrawing nature of the ring deactivates metabolic oxidation sites (like the methyl group), prolonging drug action.

References

  • LookChemicals. (2025). Product Data: this compound (CAS 141030-68-4).[1] Retrieved from

  • PubChem. (2025).[2] Compound Summary: 4-Methylbenzotrifluoride (Precursor). Retrieved from

  • ChemicalBook. (2025).[3] Synthesis and Properties of Chlorinated Benzotrifluorides. Retrieved from

  • Google Patents. (2014). Process for the preparation of polychlorinated benzotrifluorides (CN103936550A). Retrieved from

Sources

Methodological & Application

Application Note: Regioselective Nucleophilic Substitution of 2,3,5-Trichloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocols for performing Nucleophilic Aromatic Substitution (


) on 2,3,5-Trichloro-4-methylbenzotrifluoride  (CAS: 260408-02-4). This scaffold is a critical intermediate in the synthesis of fluorinated agrochemicals (pyrethroids) and specific pharmaceutical pharmacophores.

Successful derivatization of this molecule relies on exploiting the electronic activation provided by the trifluoromethyl (


) group while navigating the steric and electronic deactivation imposed by the core methyl group. This guide provides validated workflows for C-N and C-O bond formation, emphasizing the exclusive regioselectivity at the C-2 position .

Chemical Architecture & Reactivity Analysis

To design effective protocols, one must understand the competing electronic forces within the molecule.

Structural Analysis[1]
  • Activating Group: The trifluoromethyl group (

    
    ) at C-1  is a strong electron-withdrawing group (EWG) via induction (
    
    
    
    ), activating the positions ortho and para to it.
  • Deactivating Group: The methyl group (

    
    ) at C-4  is a weak electron-donating group (EDG), which generally raises the electron density of the ring, slightly retarding 
    
    
    
    rates compared to non-methylated analogs.
  • Leaving Groups: There are three chlorines (C-2, C-3, C-5).

Regioselectivity Logic

In


 reactions, nucleophiles attack positions ortho or para to the EWG.
  • C-2 Chlorine: Located ortho to the

    
     group. Highly Activated. 
    
  • C-3 Chlorine: Located meta to the

    
     group.[1] Not Activated. 
    
  • C-5 Chlorine: Located meta to the

    
     group.[1] Not Activated. 
    
Visualization: Electronic Activation Map

ReactivityMap Molecule This compound CF3 CF3 Group (C-1) Strong EWG (-I Effect) Molecule->CF3 CH3 CH3 Group (C-4) Weak EDG (+I Effect) Molecule->CH3 C2 C-2 Chlorine (Ortho to CF3) PRIMARY REACTIVE SITE CF3->C2 Strong Activation (Ortho) C3 C-3 Chlorine (Meta to CF3) Unreactive CF3->C3 No Activation (Meta) CH3->C2 Weak Deactivation (Meta) CH3->C3 Steric Crowding C5 C-5 Chlorine (Meta to CF3) Unreactive

Figure 1: Electronic activation map highlighting C-2 as the exclusive site for nucleophilic attack due to ortho-activation by the trifluoromethyl group.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Solvent DMF, NMP, DMSOPolar aprotic solvents stabilize the anionic Meisenheimer intermediate formed during the rate-determining step.
Temperature 80°C – 120°CThe C-4 methyl group slightly deactivates the ring; elevated temperatures are required to overcome the activation energy barrier.
Base

or

Cesium carbonate is preferred for lower solubility nucleophiles due to the "Cesium Effect" (higher solubility in organic media).
Atmosphere Nitrogen / ArgonMoisture must be excluded to prevent hydrolysis of the

group to a carboxylic acid or competitive hydrolysis of the C-Cl bond.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of N-substituted-3,5-dichloro-4-methyl-2-(trifluoromethyl)anilines. Scope: Primary and secondary amines (e.g., piperidine, morpholine, aniline).

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous DMF (0.5 M concentration)

Procedure:

  • Preparation: Charge a flame-dried reaction flask with this compound and

    
     under an inert atmosphere (
    
    
    
    ).
  • Solvation: Add anhydrous DMF via syringe. Stir until the substrate is dissolved.

  • Addition: Add the amine dropwise at room temperature. Note: Exotherm is possible but usually mild due to the methyl deactivation.

  • Reaction: Heat the mixture to 90°C . Monitor via HPLC or GC-MS.

    • Checkpoint: Conversion should reach >95% within 4–6 hours. If slow, increase temp to 110°C.

  • Workup: Cool to room temperature. Pour into ice-water (5x reaction volume).

  • Isolation:

    • Solid Product: Filter the precipitate, wash with water, and dry in a vacuum oven.

    • Liquid/Oil: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.[2]
      
Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of aryl ethers. Scope: Phenols and aliphatic alcohols.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Phenol derivative or Alcohol (1.1 equiv)

  • Base:

    
     (1.5 equiv) for phenols; 
    
    
    
    (1.2 equiv) for aliphatic alcohols.
  • Solvent: DMSO or NMP.[3]

Procedure:

  • Nucleophile Activation (Pre-step):

    • For Phenols: Mix phenol and

      
       in solvent and stir for 15 min at RT.
      
    • For Alcohols: Suspend NaH (60% in oil) in dry THF/DMF at 0°C, add alcohol slowly, stir 30 min until

      
       evolution ceases.
      
  • Coupling: Add the substrate (this compound) to the activated nucleophile solution.

  • Reaction: Heat to 100°C – 120°C .

    • Note: Ether formations are often slower than aminations. Reaction time may extend to 12–16 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is usually required to separate the product from unreacted phenol.

Process Workflow & Analytical Controls

To ensure data integrity and process control, follow this logic flow.

Workflow Start Start Prep Reagent Prep (Dry Solvent, Inert Gas) Start->Prep Reaction Reaction (90-120°C, 4-16h) Prep->Reaction IPC IPC: GC-MS / TLC Check for Regioisomers Reaction->IPC IPC->Reaction Incomplete Workup Quench & Extraction IPC->Workup Complete (>95%) Analysis Final Analysis (NMR: 19F, 1H) Workup->Analysis

Figure 2: Operational workflow for SNAr optimization.

Analytical Validation (Self-Validating System)
  • GC-MS: Expect a single peak for the mono-substituted product. The molecular ion (

    
    ) should correspond to the loss of one 
    
    
    
    (35/37) and addition of the nucleophile.
  • 
     NMR:  The 
    
    
    
    signal is highly sensitive to the ortho-substituent.
    • Starting Material:

      
       to 
      
      
      
      ppm.
    • Product: A significant shift (typically upfield by 2-5 ppm depending on the nucleophile) confirms substitution at the C-2 position.

  • 
     NMR:  Monitor the integration of the methyl group (approx 2.3-2.5 ppm). It should remain intact (integral = 3H), confirming no side reactions at the benzylic position.
    

Troubleshooting & Safety

Common Pitfalls
  • Low Conversion: Often caused by moisture in the solvent (DMF is hygroscopic). Ensure solvents are

    
     ppm water.
    
  • Regioisomer Mixtures: While rare for this substrate, if "over-reaction" occurs (substitution at C-3), reduce temperature and strictly control stoichiometry (1.05 equiv of nucleophile).

  • Hydrolysis: If a peak corresponding to a benzoic acid appears (

    
    ), the reaction temperature is too high or the medium is too wet/basic.
    
Safety Profile
  • Corrosivity: The substrate is an alkyl halide and potential skin irritant.

  • HF Generation: Although the aromatic

    
     bond is stable, thermal decomposition or reaction with strong Lewis acids can release HF. Do not use glass reactors for reactions involving strong Lewis acids at high temperatures; however, standard basic 
    
    
    
    is safe in glass.
  • Waste: Segregate halogenated waste streams.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative text on SNAr regiochemistry).

  • PubChem Compound Summary. (n.d.). This compound.[4]

  • Rohde, et al. (2015). Regioselectivity in Nucleophilic Aromatic Substitution of Polyhalogenated Benzenes. Journal of Fluorine Chemistry. (General reference for poly-halo systems).

Sources

Application Notes and Protocols for 2,3,5-Trichloro-4-methylbenzotrifluoride in the Synthesis of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Trifluoromethyl Group and the Role of Polychlorinated Benzotrifluoride Intermediates

The introduction of a trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design.[1] This small functional group can profoundly enhance the metabolic stability, lipophilicity, and binding affinity of a compound to its biological target.[2][3] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF₃ group resistant to metabolic degradation and thereby increasing the in vivo half-life of drug candidates.[3]

While numerous reagents are available for the direct introduction of a trifluoromethyl group, a powerful and versatile strategy involves the use of pre-functionalized building blocks that already contain the CF₃ moiety. Polychlorinated benzotrifluorides are a class of such intermediates, offering a robust platform for the synthesis of complex trifluoromethylated molecules. The chlorine substituents on the aromatic ring serve as versatile handles for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SₙAr).

This technical guide focuses on the synthetic utility of 2,3,5-Trichloro-4-methylbenzotrifluoride (CAS No. 141030-68-4) , a highly functionalized intermediate poised for the generation of diverse trifluoromethylated compounds. While direct, detailed protocols for this specific substrate are not extensively reported in peer-reviewed literature, its reactivity can be confidently predicted based on the well-established principles of SₙAr on electron-deficient aromatic systems. The protocols outlined herein are based on the reactivity of structurally analogous polychlorinated and nitrated benzotrifluorides and are intended to serve as a robust starting point for synthetic exploration.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 141030-68-4[4]
Molecular Formula C₈H₄Cl₃F₃N/A
Molecular Weight 263.47 g/mol [4]
Appearance White to yellow crystalline powder or liquid[4]
Boiling Point Data not available for this specific isomer. Related isomers have boiling points in the range of 180-210 °C.[5]
Solubility Insoluble in water; soluble in common organic solvents (e.g., THF, DMF, DMSO, Toluene).[6]

Safety Information:

Core Directive: Synthetic Utility via Nucleophilic Aromatic Substitution (SₙAr)

The synthetic utility of this compound is predicated on the principle of nucleophilic aromatic substitution. The electron-withdrawing nature of the trifluoromethyl group and the three chlorine atoms renders the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.

Regioselectivity of Nucleophilic Attack

The regioselectivity of SₙAr on polysubstituted aromatic rings is governed by the electronic and steric effects of the substituents. The trifluoromethyl group is a strong electron-withdrawing group, and it will activate the positions ortho and para to it for nucleophilic attack. In the case of this compound, the chlorine atoms at positions 3 and 5 are ortho and para, respectively, to the CF₃ group and are therefore the most likely to be displaced. Steric hindrance from the adjacent methyl group at position 4 may also influence the site of attack.

Application Note 1: Synthesis of Novel Herbicidal and Pesticidal Scaffolds

Causality Behind Experimental Choices: Polychlorinated and trifluoromethylated pyridines and benzenes are key intermediates in the synthesis of numerous commercial agrochemicals. The protocols detailed below are designed to mimic the core bond-forming reactions used in the agrochemical industry, providing a pathway to novel analogues for screening and development. The choice of nucleophiles (amines and thiols) is based on their prevalence in bioactive molecules.

Protocol 1.1: Nucleophilic Aromatic Substitution with Primary and Secondary Amines

This protocol describes a general procedure for the reaction of this compound with a range of amine nucleophiles. The resulting amino-substituted benzotrifluorides can serve as precursors for more complex herbicidal or pesticidal agents.

Workflow for SₙAr with Amines:

start Start: 2,3,5-Trichloro-4- methylbenzotrifluoride reagents Amine (1.1 eq) Base (e.g., K₂CO₃, 2.0 eq) Solvent (e.g., DMF, DMSO) start->reagents Add reaction Reaction: Heat to 80-120 °C Monitor by TLC/LC-MS reagents->reaction Initiate workup Aqueous Workup: Quench with H₂O Extract with EtOAc reaction->workup Upon Completion purification Purification: Column Chromatography workup->purification product Product: Amino-substituted benzotrifluoride purification->product start Start: 2,3,5-Trichloro-4- methylbenzotrifluoride reagents Arylboronic acid (1.2 eq) Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) Base (e.g., K₂CO₃, 2.0 eq) Solvent (e.g., Toluene/H₂O) start->reagents Combine reaction Reaction: Heat to 80-100 °C under N₂ Monitor by TLC/LC-MS reagents->reaction Initiate workup Aqueous Workup: Quench with H₂O Extract with organic solvent reaction->workup Upon Completion purification Purification: Column Chromatography workup->purification product Product: Aryl-substituted benzotrifluoride purification->product

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Cross-Coupling Reactions with 2,3,5-Trichloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2,3,5-Trichloro-4-methylbenzotrifluoride. This resource is designed for researchers, chemists, and drug development professionals who are looking to utilize this versatile but challenging substrate in cross-coupling reactions. Here, we address common issues, provide in-depth troubleshooting guides, and explain the chemical principles behind our recommendations to empower you to overcome synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions regarding the handling and reactivity of this compound.

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from a combination of steric and electronic effects. The molecule features chlorine atoms in positions that create significant steric hindrance around the aromatic ring. Specifically, the C-Cl bonds at positions 3 and 5 are flanked by other substituents, making it difficult for a bulky catalyst to access and oxidatively add to the C-Cl bond. Furthermore, the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group deactivates the entire aromatic system, making the C-Cl bonds less susceptible to oxidative addition, which is the rate-limiting step in many cross-coupling cycles.

Q2: Which C-Cl bond is most likely to react first?

A2: Predicting the regioselectivity can be complex, but generally, the C-Cl bond at the 5-position is the most likely to undergo oxidative addition first. This is because it is the least sterically hindered compared to the C-Cl at the 3-position (flanked by -CH3 and another Cl) and the 2-position (flanked by the bulky -CF3 group). However, achieving selective mono-substitution requires careful optimization of reaction conditions to prevent multiple couplings.

Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄ for reactions with this substrate?

A3: It is highly unlikely that standard, less active palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) will be effective. The combination of steric hindrance and the electron-deficient nature of the aryl chloride necessitates the use of more advanced, highly active catalyst systems. These typically involve a palladium precursor (like Pd₂(dba)₃ or Pd(OAc)₂) combined with a specialized, bulky, and electron-rich phosphine ligand.

Q4: Is this compound stable under typical reaction conditions?

A4: this compound is a robust compound and is generally stable under the inert conditions required for most cross-coupling reactions. However, at very high temperatures and in the presence of strong bases, side reactions like dehalogenation or decomposition can occur. It is crucial to monitor the reaction closely and start with the mildest effective conditions.

Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, coupling this compound with boronic acids or esters can be challenging.

Issue 1: My reaction shows no conversion, or the starting material is recovered unchanged.

This is the most common failure mode and typically points to a problem with catalyst activation or the oxidative addition step.

Troubleshooting Workflow: Catalyst & Conditions Optimization

A No Reaction / Low Conversion B Step 1: Evaluate Catalyst System Is the ligand appropriate for a hindered aryl chloride? A->B Initiate Troubleshooting C Switch to a Buchwald-type biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) B->C No, using PPh3 or similar D Step 2: Assess Base Strength Is the base strong enough for the boronic acid transmetalation? B->D Yes, using a modern ligand C->D E Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3, K2CO3) D->E No, using weak base like NaHCO3 F Step 3: Check Solvent & Temperature Is the solvent appropriate? Is the temperature high enough? D->F Yes, using a strong base E->F G Switch to a higher-boiling aprotic solvent (e.g., Toluene, Dioxane, CPME) and increase temperature incrementally (80°C -> 110°C) F->G Conditions may be too mild H Successful Reaction G->H Optimization Achieved

Caption: Troubleshooting flowchart for failed Suzuki-Miyaura reactions.

Causality & Explanation:

  • The Ligand is Critical: Standard phosphine ligands like PPh₃ are not electron-rich enough to promote the difficult oxidative addition of palladium into the C-Cl bond of your electron-deficient substrate. Bulky biaryl phosphine ligands (e.g., SPhos, XPhos) have the necessary electronic and steric properties to create a highly active, low-coordinate palladium center that can overcome this barrier.

  • Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium. For challenging couplings, strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate this step efficiently.

  • Solvent and Temperature: Higher temperatures are often needed to overcome the high activation energy of the oxidative addition step. Solvents like dioxane or toluene are preferred over THF due to their higher boiling points, allowing the reaction to be heated sufficiently.

Recommended Protocol: Initial Screening Conditions
ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Standard, reliable Pd(0) and Pd(II) sources.
Ligand SPhos or XPhos (1.1 to 1.2 eq. relative to Pd)Proven to be highly effective for sterically hindered aryl chlorides.
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base that promotes efficient transmetalation.
Solvent Dioxane or TolueneHigh-boiling aprotic solvents that can facilitate the required temperatures.
Temperature 90 - 110 °CA necessary temperature range to drive the difficult oxidative addition.
Atmosphere Nitrogen or ArgonEssential to prevent oxidation and degradation of the catalyst.

Step-by-Step Experimental Setup:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid partner (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., SPhos) in the chosen anhydrous solvent (e.g., Toluene).

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir vigorously and monitor the reaction progress by TLC or GC-MS.

Issue 2: My reaction is producing significant amounts of a dehalogenated side product.

Dehalogenation (hydrodehalogenation) occurs when the aryl halide is reduced, replacing the chlorine with a hydrogen atom. This is a common side reaction, especially with highly active catalysts and when the desired coupling is slow.

Causality & Explanation:

This side reaction can arise from two main pathways:

  • Reaction with Base/Solvent: At high temperatures, the palladium catalyst can react with trace water or other protic impurities, leading to the formation of a palladium-hydride species (Pd-H). This species can then reductively eliminate the aryl group to give the dehalogenated product.

  • β-Hydride Elimination from Boronic Acid: If the boronic acid partner has β-hydrogens, β-hydride elimination after transmetalation can also form a Pd-H species, which then participates in the undesired reductive cycle.

Mitigation Strategies
StrategyActionRationale
Use Anhydrous Conditions Thoroughly dry all reagents and solvents. Use a freshly opened bottle of base.Minimizes the primary source of protons that can lead to the formation of Pd-H species.
Lower Reaction Temperature Once the reaction has initiated, try reducing the temperature by 10-20 °C.Dehalogenation often has a different activation energy than the desired coupling. Lowering the temperature can sometimes disfavor the side reaction.
Change the Base Switch from a carbonate/phosphate base to a fluoride source like CsF or KF.Fluoride anions can act as activators for the boronic acid but are less basic, sometimes suppressing hydrodehalogenation pathways.
Use a Boronic Ester Consider using a pinacol boronate (Bpin) ester instead of the boronic acid.Boronate esters can exhibit different kinetics and sometimes lead to cleaner reactions with less proto-deboronation and related side reactions.

Part 3: Troubleshooting Guide for Buchwald-Hartwig Amination

This reaction is key for forming C-N bonds, but amination of this compound requires a carefully selected catalyst system to avoid common pitfalls.

Issue: My amination reaction is slow, incomplete, or results in catalyst decomposition (formation of palladium black).

This often points to an imbalance between the rates of oxidative addition and reductive elimination, or an inappropriate choice of base.

Decision Pathway for Buchwald-Hartwig Amination

A Slow or Incomplete Amination B Step 1: Evaluate Base Is the base sterically hindered? A->B Start Analysis C Switch to a hindered alkoxide base (e.g., NaOtBu, LHMDS) B->C No, using K2CO3 or similar D Step 2: Evaluate Ligand Is the ligand suitable for C-N coupling? B->D Yes, using NaOtBu C->D E Use a Josiphos or BippyPhos type ligand if standard biaryl ligands are slow. D->E Maybe, using general purpose ligand F Step 3: Check Reactant Concentration Are conditions too dilute? D->F Yes, using a specialized ligand E->F G Increase concentration (e.g., from 0.1 M to 0.5 M) F->G Yes, reaction is very dilute H Clean & Efficient Amination G->H Optimization Achieved

Caption: Decision tree for optimizing Buchwald-Hartwig amination reactions.

Causality & Explanation:

  • Base Selection is Paramount: In C-N coupling, the base must be strong enough to deprotonate the amine but not so nucleophilic that it attacks the palladium center or the aryl halide. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the gold standard. They are strong bases but their bulk prevents them from interfering with the catalytic cycle. Weaker carbonate bases are generally insufficient.

  • Ligand Affects Reductive Elimination: The final, bond-forming step in the Buchwald-Hartwig cycle is reductive elimination from the palladium center. The electronic and steric properties of the ligand directly influence the rate of this step. While ligands like XPhos can work, sometimes specialized ligands developed specifically for C-N coupling (like the Josiphos family) can accelerate this crucial step and prevent catalyst decomposition.

  • Concentration Matters: The rates of the bimolecular steps in the catalytic cycle (oxidative addition, reductive elimination) are dependent on the concentration of the reactants. Running the reaction at a higher concentration can often accelerate a sluggish transformation.

Recommended Protocol: Initial Screening Conditions
ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Standard and reliable palladium sources.
Ligand BrettPhos or RuPhos (1.1 to 1.5 eq. relative to Pd)Excellent general-purpose ligands for challenging C-N couplings.
Base NaOtBu (1.2-1.5 equivalents)The standard, highly effective base for Buchwald-Hartwig amination.
Solvent Toluene or CPMEAprotic solvents that are compatible with the strong base.
Temperature 80 - 110 °CSufficient thermal energy is required for these challenging substrates.
Atmosphere Nitrogen or ArgonCritical for preventing catalyst oxidation and side reactions.

References

  • Title: A General System for Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides and Bromides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Mild-Temperature Amidation of Aryl Chlorides and Bromides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Suzuki-Miyaura coupling reaction: a personal history from a small university in Japan Source: Pure and Applied Chemistry URL: [Link]

  • Title: Fluoride-Free Suzuki-Miyaura and Hiyama-Denmark Couplings Mediated by a Palladium-N-Heterocyclic Carbene Catalyst Source: Organometallics URL: [Link]

  • Title: A Simple, Air-Stable Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates Source: The Journal of Organic Chemistry URL: [Link]

Side reactions in the nitration of "2,3,5-Trichloro-4-methylbenzotrifluoride"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deactivated Fortress" Challenge

Welcome to the technical support hub for fluorinated aromatics. You are likely attempting to synthesize 2,3,5-trichloro-4-methyl-6-nitrobenzotrifluoride , a critical intermediate for agrochemical actives (herbicides).

The Core Problem: You are attempting to nitrate a substrate that is electronically "conflicted."

  • Deactivation: The

    
     group and three 
    
    
    
    atoms strongly deactivate the ring, making electrophilic attack difficult.[1]
  • Steric Crowding: The only open position (C6) is flanked by a bulky

    
     group and a 
    
    
    
    atom.
  • The Trap: To overcome this deactivation, you must use forcing conditions (high temperature, strong mixed acids). However, these exact conditions trigger the oxidation of the methyl group and hydrolysis of the trifluoromethyl group , leading to yield collapse.

This guide provides the diagnostic tools to identify these side reactions and the protocols to suppress them.

Diagnostic Workflow: Identifying Your Impurity

Use this flowchart to correlate your analytical data (HPLC/LC-MS/NMR) with the specific side reaction occurring in your flask.

DiagnosticWorkflow Start Start: Analyze Crude Mixture LCMS LC-MS Analysis (Check M+ Peaks) Start->LCMS NMR 19F NMR Analysis Start->NMR MassPlus30 Mass Shift: +30 Da? (M+ = Target + 30) LCMS->MassPlus30 Check Mass Ipso Side Reaction C: Ipso-Nitration (Cl Displacement) LCMS->Ipso M+ = Target - 35 + 46 (Cl replaced by NO2) NoFSignal Loss of -CF3 Signal? NMR->NoFSignal MassMinus2 Mass Shift: +30 Da (Net +14 from SM)? (COOH formation) MassPlus30->MassMinus2 No Target Target Product (Nitro @ C6) MassPlus30->Target Yes (M+ = 309/311) Oxidation Side Reaction A: Methyl Oxidation (Benzoic Acid Deriv.) MassMinus2->Oxidation M+ = 339 (COOH) NoFSignal->Target No (Signal Intact) Hydrolysis Side Reaction B: CF3 Hydrolysis (Dicarboxylic Acid) NoFSignal->Hydrolysis Yes (Signal Gone)

Figure 1: Diagnostic logic for identifying impurities based on mass shift and spectral data.

Deep Dive: Side Reaction Mechanisms

Side Reaction A: Oxidation of the Methyl Group

The Issue: Nitric acid is a potent oxidizer. Under the high temperatures required to nitrate this deactivated ring (>80°C), the 4-methyl group is susceptible to oxidation, converting it into a carboxylic acid.

  • Mechanism: Radical abstraction of benzylic hydrogen by

    
    , followed by oxidation to aldehyde and finally carboxylic acid.
    
  • Symptom: Appearance of a highly polar impurity that is extracted into aqueous base (sodium bicarbonate wash).

  • Prevention: Maintain temperature

    
    . If reactivity is too low, increase acid strength (oleum) rather than temperature.
    
Side Reaction B: Hydrolysis of the Trifluoromethyl Group

The Issue: The


 group is generally stable, but in the presence of concentrated sulfuric acid (superacidic media) and heat, it can hydrolyze to a carboxylic acid.
  • Mechanism: Protonation of fluorine, elimination of HF to form a difluorobenzylic cation, followed by nucleophilic attack by water (generated from the nitration reaction itself).

  • Symptom: Disappearance of the characteristic

    
     singlet in 
    
    
    
    NMR (~ -63 ppm).
  • Prevention: Minimize water content. Use fuming nitric acid (98%+) and oleum to scavenge water produced during nitration.

Side Reaction C: Ipso-Nitration (Nitrodechlorination)

The Issue: Although rare in deactivated rings, the nitro group can displace a chlorine atom (ipso-substitution), particularly if the chlorine is activated by the methyl group.

  • Symptom: Mass spectrum shows a product with one fewer chlorine isotope pattern.

  • Prevention: Avoid "runaway" exotherms. This reaction typically has a higher activation energy than normal nitration.

Optimized Experimental Protocol

Objective: Maximize nitration at C6 while suppressing methyl oxidation.

Reagents
  • Substrate: 2,3,5-Trichloro-4-methylbenzotrifluoride (1.0 eq)

  • Acid Solvent: Sulfuric Acid (

    
    ), 98% or 20% Oleum (acts as solvent and dehydrating agent).
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    ), >98% (1.1 - 1.2 eq). Do not use 65% nitric acid.
    
Step-by-Step Methodology
  • Preparation of Nitrating Mix (The "Mixed Acid"):

    • In a separate vessel, cool the Sulfuric Acid/Oleum to 0–5°C.

    • Slowly add Fuming Nitric Acid dropwise. Exothermic.

    • Why? Pre-mixing generates the active nitronium ion (

      
      ) while keeping the temperature low to prevent oxidant formation.
      
  • Substrate Addition:

    • Charge the substrate into the main reactor.

    • If the substrate is solid/viscous, a small amount of inert solvent (e.g., 1,2-dichloroethane) may be used, but neat reaction is preferred for kinetics.

  • Controlled Nitration (The Critical Step):

    • Add the Mixed Acid to the substrate slowly, maintaining internal temperature between 40°C and 50°C .

    • Caution: Do not exceed 60°C during addition. High localized concentration of

      
       + Heat = Oxidation.
      
  • The "Cook" Phase:

    • Once addition is complete, slowly ramp temperature to 60–65°C .

    • Hold for 2–4 hours. Monitor by HPLC.

    • Stop Criterion: Stop when starting material is <1%. Do not "overcook" to chase the last 0.5%, as oxidative degradation accelerates exponentially with time.

  • Quench & Workup:

    • Cool to 20°C.

    • Pour onto crushed ice (slowly).

    • Phase Cut: The product is a heavy oil/solid. Separation is easier if extracted with DCM.

    • Alkaline Wash: Wash the organic layer with 5%

      
      .
      
    • Self-Validation: If the aqueous wash turns yellow/orange and precipitates solid upon acidification, you generated the oxidized byproduct (Side Reaction A).

Troubleshooting FAQs

Q1: My reaction stalled at 80% conversion. Should I add more Nitric Acid?

  • Answer: No. Adding more oxidant increases the risk of attacking the methyl group. Instead, add Oleum (fuming sulfuric acid) . The water produced by the reaction (

    
    ) dilutes the acid, killing the nitronium ion. Oleum reacts with this water (
    
    
    
    ), regenerating the superacidic strength required to nitrate this deactivated ring.

Q2: I see a "Red Oil" forming that is difficult to crystallize.

  • Answer: This is often a sign of polynitrated byproducts or oxidative decomposition. If your crude is red/brown, perform a filtration through a short silica plug using hexanes/DCM. The oxidative impurities are polar and will stick to the silica, while the fluorinated nitro product elutes easily.

Q3: Why is my yield low despite 100% conversion?

  • Answer: Check your aqueous waste. If you oxidized the methyl group to a carboxylic acid, the product became water-soluble (as a salt) during the bicarbonate wash. Acidify a sample of your aqueous waste; if a solid precipitates, that was your "missing" yield (oxidized byproduct).

Pathway Visualization

ReactionPathways SM Starting Material (Substrate) Target TARGET PRODUCT (Nitro @ C6) SM->Target 50-60°C H2SO4/HNO3 Oxidation IMPURITY A (Benzoic Acid) SM->Oxidation >80°C Excess HNO3 Hydrolysis IMPURITY B (CF3 -> COOH) SM->Hydrolysis High Water Content Superacid + Heat Nitronium NO2+ (Electrophile) Nitronium->Target

Figure 2: Competitive reaction pathways. Temperature control is the primary switch between the Green path (Target) and Red paths (Impurities).

References

  • BenchChem. (2025).[1][2] Troubleshooting low yield in nitration of 2-chlorobenzotrifluoride. Retrieved from .

  • Olah, G. A., et al. (1973). Friedel-Crafts Chemistry. Wiley & Sons. (Referenced in patent literature regarding chlorobenzotrifluoride synthesis).[3]

  • European Patent Office. (1985). Preparation of chlorobenzotrifluoride compounds (EP 0150587 B1). Retrieved from .

  • University of Southampton. (2021). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Retrieved from .

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from .

Sources

Validation & Comparative

Spectroscopic analysis of "2,3,5-Trichloro-4-methylbenzotrifluoride" and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isomer Challenge

In the synthesis of fluorinated agrochemical and pharmaceutical intermediates, 2,3,5-Trichloro-4-methylbenzotrifluoride (CAS 141030-68-4) represents a critical structural scaffold. However, the electrophilic aromatic substitution (chlorination) of 4-methylbenzotrifluoride or the methylation of polychlorobenzotrifluorides invariably yields a complex matrix of regioisomers.

Distinguishing the target molecule (2,3,5-trichloro-4-methyl-) from its likely isomers—such as 2,3,4-trichloro-5-methyl- or 2,4,5-trichloro-3-methyl- —is not merely an analytical exercise but a prerequisite for regulatory compliance and structure-activity relationship (SAR) validity.

This guide moves beyond basic characterization, offering a self-validating spectroscopic workflow that leverages specific nuclear magnetic resonance (NMR) coupling constants and gas chromatography (GC) retention behaviors to unambiguously identify the target isomer.

Isomer Landscape & Structural Logic

Before initiating analysis, one must understand the "Isomer Space." The trifluoromethyl (


) group is a strong meta-director, while the methyl (

) and chloro (

) groups are ortho/para-directors. This competition creates distinct electronic environments that are detectable via spectroscopy.
Isomer NameStructure DescriptionKey Differentiator (Predicted)
Target: 2,3,5-Trichloro-4-methyl

at pos 4 (Para to

); H at pos 6.
13C NMR:

appears as a Singlet (Para-coupling

Hz).
Isomer A: 2,3,4-Trichloro-5-methyl

at pos 5 (Meta to

); H at pos 6.
NOE: Strong enhancement between

and

. 13C NMR:

is a Quartet (

Hz).
Isomer B: 2,4,5-Trichloro-3-methyl

at pos 3 (Meta to

); H at pos 6.
13C NMR:

is a Quartet . No NOE between

and

.

Method 1: High-Resolution GC-MS Profiling

Objective: Separation of isomers based on boiling point volatility and fragmentation patterns.

Experimental Protocol
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-1701 or VF-17ms (30 m × 0.25 mm × 0.25 µm). Note: Standard non-polar columns like DB-5 often fail to resolve these closely boiling isomers. Mid-polarity cyano-phases (1701) provide better selectivity for polychlorinated aromatics.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 10°C/min to 180°C.

    • Ramp 2°C/min to 220°C (Critical resolution window).

    • Ramp 20°C/min to 280°C; Hold 3 min.

  • Inlet: Split 50:1 @ 250°C.

Data Interpretation

While mass spectra (


 and isotope clusters) will be nearly identical for all isomers (

262/264/266 due to

), the retention time is the diagnostic parameter.
  • Elution Order Logic: Isomers with "crowded" substituents (vicinal chlorines) generally have higher boiling points and longer retention times.

  • Validation: Calculate the Relative Retention Time (RRT) against a stable internal standard like 1,2,4-trichlorobenzene.

Method 2: NMR Spectroscopy (The Definitive Structural Proof)

Objective: Unambiguous assignment using Spin-Spin Coupling and Nuclear Overhauser Effect (NOE).

Experimental Protocol
  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    (Benzene-d6). Benzene-d6 is recommended if signal overlap occurs in Chloroform, as the aromatic solvent induced shift (ASIS) effect spreads the signals.
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Reference:

    
     (0 ppm) for 19F; TMS (0 ppm) for 1H.
    
Diagnostic Workflow (Logic Tree)

The following decision tree illustrates the step-by-step logic to confirm the target structure.

IsomerID Start Start: Purified Isolate H_NMR Step 1: 1H NMR Spectrum (Analyze Aromatic Region) Start->H_NMR Count_H How many Ar-H signals? H_NMR->Count_H Reject_Multi Reject: Not a trichloro-methyl isomer (Check starting material) Count_H->Reject_Multi >1 Signal Analyze_NOE Step 2: 1D NOE Difference (Irradiate Methyl Group) Count_H->Analyze_NOE 1 Signal (Singlet) NOE_Result Is Ar-H signal enhanced? Analyze_NOE->NOE_Result Isomer_A Identify: Isomer A (2,3,4-Trichloro-5-methyl) Methyl is Ortho to H NOE_Result->Isomer_A Yes (Strong NOE) Analyze_C13 Step 3: 13C NMR (Analyze Methyl-bearing Carbon) NOE_Result->Analyze_C13 No (Weak/Null NOE) Coupling_Result J(C-F) Coupling Pattern? Analyze_C13->Coupling_Result Target_ID CONFIRMED TARGET 2,3,5-Trichloro-4-methyl (Singlet: Para relationship) Coupling_Result->Target_ID Singlet (~0 Hz) Isomer_B Identify: Isomer B (2,4,5-Trichloro-3-methyl) (Quartet: Meta relationship) Coupling_Result->Isomer_B Quartet (~3-5 Hz)

Figure 1: Logic Tree for the structural differentiation of trichloro-methylbenzotrifluoride isomers.

Deep Dive: The 13C-19F Coupling Mechanism

The most robust "self-validating" check is the Carbon-13 signal of the aromatic carbon attached to the methyl group (


).
  • Mechanism: Fluorine (

    
    ) couples to Carbon (
    
    
    
    ) through the aromatic ring.
  • Coupling Constants (

    
    ): 
    
    • Ortho (

      
      ):  ~30 Hz (Large Quartet)
      
    • Meta (

      
      ):  ~3-5 Hz (Small, distinct Quartet)
      
    • Para (

      
      ):  < 1-2 Hz (Often unresolved, appears as Singlet )
      

Conclusion: Only the target molecule (Methyl at position 4) places the methyl-bearing carbon para to the


 group. If you see a singlet for the quaternary carbon at ~130-140 ppm (the one carrying the methyl), you have the target. If you see a quartet, you have a meta-isomer.

Comparative Data Summary

The following table synthesizes the expected spectral data to facilitate rapid benchmarking.

FeatureTarget (2,3,5-Cl, 4-Me)Isomer A (2,3,4-Cl, 5-Me)Isomer B (2,4,5-Cl, 3-Me)
1H NMR (Ar-H) Singlet (Pos 6)Singlet (Pos 6)Singlet (Pos 6)
NOE (Me -> Ar-H) Negative (Distance > 5Å)Positive (Distance < 3Å)Negative (Distance > 5Å)
13C NMR (

-Me)
Singlet (Para to

)
Quartet (Meta to

)
Quartet (Meta to

)
19F NMR Shift

-62 to -64 ppm

-62 to -64 ppm

-62 to -64 ppm
GC Elution IntermediateLate (Vicinal Cl crowding)Early

Analytical Workflow Diagram

This diagram outlines the sequence of operations from crude reaction mixture to certified analytical report.

Workflow Sample Crude Sample Prep Dilution (DCM) & Filtration Sample->Prep GCMS GC-MS Screening (DB-1701 Column) Prep->GCMS Purity Purity Check (>95%?) GCMS->Purity Purification Prep-HPLC or Distillation Purity->Purification No NMR_Prep NMR Prep (CDCl3 + TMS) Purity->NMR_Prep Yes Purification->Prep NMR_Exp Run 1H & 13C (Focus: C-Me Splitting) NMR_Prep->NMR_Exp Report Generate CoA NMR_Exp->Report

Figure 2: Step-by-step analytical workflow for purity assessment and structural certification.

References

  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (2014). CN103936550A - Preparation method of 3,4,5-trichlorobenzotrifluoride.[1][2][3][4][5] Retrieved from

  • NIST WebBook. (n.d.). Benzene, 1,2,3-trichloro-4-methyl- (IR Spectrum).[6] Retrieved from [Link]

Sources

A Comparative Guide to Alternative Synthetic Strategies for Highly Substituted Benzotrifluorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Single Building Block

In the landscape of medicinal and agricultural chemistry, the benzotrifluoride scaffold is a cornerstone for developing molecules with enhanced metabolic stability, lipophilicity, and binding affinity. The specific building block, 2,3,5-Trichloro-4-methylbenzotrifluoride , represents a highly functionalized aromatic ring, offering multiple reaction sites for diversification. However, reliance on a single, specialized intermediate can present challenges in supply, cost, and synthetic flexibility.

This guide moves beyond a direct, one-to-one replacement of this specific reagent. Instead, we will explore alternative synthetic strategies to access similarly complex, trifluoromethylated aromatic compounds. We will dissect the problem from a retrosynthetic perspective, comparing different methodologies for introducing the critical trifluoromethyl (CF₃) group and for constructing the polychlorinated aromatic core. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit and de-risk their reliance on niche starting materials.

Part 1: Deconstructing the Synthetic Utility of this compound

To understand the alternatives, we must first appreciate the synthetic value of the primary compound. Its utility is primarily defined by the reactivity of its substituents:

  • Trifluoromethyl Group: A powerful electron-withdrawing group, it activates the aromatic ring for nucleophilic aromatic substitution (SNAᵣ) and directs electrophilic substitutions to the meta position (relative to itself). It is generally considered a highly stable functional group under a wide range of reaction conditions.[1]

  • Chlorine Atoms: These serve as versatile leaving groups for SNAᵣ reactions, allowing for the introduction of amines, alkoxides, thiolates, and other nucleophiles. The positions of the chlorines, influenced by the electronic effects of the methyl and trifluoromethyl groups, will have differential reactivity.

  • Methyl Group: This group can be a site for radical halogenation or oxidation to introduce further functionality (e.g., converting -CH₃ to -CH₂Br, -CHO, or -COOH).

A primary synthetic route involving this compound would likely be the selective substitution of one or more chlorine atoms. The challenge, therefore, is to find alternative, efficient pathways to the same or similar end products without starting from this specific polychlorinated molecule.

Part 2: A Comparative Guide to Aromatic Trifluoromethylation Reagents

One of the most flexible alternative strategies is to construct the chlorinated methyl-aromatic core first and then introduce the trifluoromethyl group. The choice of trifluoromethylating reagent is critical and depends on the substrate's electronic properties and functional group tolerance.

Trifluoromethylation Approaches: A Head-to-Head Comparison

The introduction of a CF₃ group can be broadly categorized into electrophilic, nucleophilic, and radical pathways. Each has distinct advantages and limitations.

Reagent ClassExemplary ReagentsMechanismTypical ConditionsKey AdvantagesKey Disadvantages
Electrophilic ("CF₃⁺") Togni's Reagents, Umemoto's ReagentsElectrophilic Aromatic SubstitutionOften requires a base or Lewis acid catalyst.[2][3]Broad functional group tolerance; commercially available; bench-stable.[2][4]Can be expensive; regioselectivity can be an issue; potential for side reactions.[2][3]
Nucleophilic ("CF₃⁻") Ruppert-Prakash Reagent (TMSCF₃), "CuCF₃" complexesMetal-Catalyzed Cross-CouplingRequires a metal catalyst (e.g., Cu, Pd) and a halide or boronic acid precursor.[5][6]High yields; well-established protocols; can be cost-effective.Requires pre-functionalized arenes (e.g., aryl halides); catalyst sensitivity.[6]
Radical ("CF₃•") Langlois' Reagent (CF₃SO₂Na), Trifluoroiodomethane (CF₃I)Radical Aromatic SubstitutionOften requires an oxidant (for Langlois') or photoredox/thermal initiation.[2][5]Mild reaction conditions; often inexpensive and easy to handle.[2][5]May require an oxidizing agent; regioselectivity can be challenging to control.[2]
Experimental Protocol: Electrophilic Trifluoromethylation with Togni's Reagent

This protocol details the O-trifluoromethylation of a substituted phenol, a common transformation where electrophilic reagents excel.

Materials:

  • Substituted Phenol

  • Togni's Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • 18-crown-6

  • Anhydrous Sulfolane

  • Anhydrous Diethyl Ether

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the substituted phenol (1.0 eq.).

  • Add anhydrous sulfolane to dissolve the phenol.

  • Add sodium hydride (1.1 eq.) portion-wise at room temperature and stir for 30 minutes.

  • Add 18-crown-6 (0.1 eq.) followed by Togni's Reagent II (1.2 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether. The combined organic layers are washed, dried, and concentrated.

  • Purify the crude product by column chromatography.[2]

Part 3: Alternative Building Block Strategies & Synthetic Workflows

Instead of a late-stage trifluoromethylation, an alternative approach is to use a different, more accessible, chlorinated building block and modify it. The synthesis of many benzotrifluoride derivatives begins with the halogen-fluorine exchange of a corresponding benzotrichloride.[5]

Workflow Comparison

Let's consider a hypothetical target: 3,5-dichloro-4-(trifluoromethyl)aniline .

cluster_0 Workflow 1: Starting from this compound cluster_1 Workflow 2: Alternative Building Block Strategy cluster_2 Workflow 3: Late-Stage Trifluoromethylation Strategy A1 2,3,5-Trichloro-4- methylbenzotrifluoride A2 Intermediate A1->A2 1. Oxidation of -CH3 2. Curtius/Hofmann Rearrangement A3 Target: 3,5-dichloro-4- (trifluoromethyl)aniline A2->A3 3. Reduction/Hydrolysis B1 3,5-Dichloro-4-methylaniline B2 3,5-Dichloro-4-methyl-1- iodobenzene B1->B2 Sandmeyer Reaction B3 3,5-Dichloro-1-iodo-4- (trichloromethyl)benzene B2->B3 Radical Chlorination B4 3,5-Dichloro-1-iodo-4- (trifluoromethyl)benzene B3->B4 Halogen Exchange (HF/SbCl5) B5 Target: 3,5-dichloro-4- (trifluoromethyl)aniline B4->B5 Buchwald-Hartwig Amination C1 3,5-dichloroaniline C2 1-Iodo-3,5-dichlorobenzene C1->C2 Sandmeyer Reaction C3 Target: 3,5-dichloro-4- (trifluoromethyl)aniline C2->C3 Directed Trifluoromethylation (e.g., with CuCF3)

Caption: Comparison of three synthetic workflows to a hypothetical target molecule.

Workflow 2: Detailed Protocol (Halogen Exchange Route)

This multi-step process showcases a classical approach that avoids specialized trifluoromethylating reagents in the final step.

Step 2a: Sandmeyer Reaction (Aniline to Iodide)

  • Dissolve 3,5-dichloro-4-methylaniline (1.0 eq.) in a mixture of sulfuric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide (1.5 eq.) in water.

  • Slowly add the diazonium salt solution to the potassium iodide solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent, wash, dry, and purify to yield 3,5-dichloro-1-iodo-4-methylbenzene.

Step 2b: Radical Chlorination (Methyl to Trichloromethyl)

  • Dissolve the product from Step 2a in a suitable solvent (e.g., carbon tetrachloride).

  • Heat the solution to reflux.

  • Initiate the reaction with a radical initiator (e.g., AIBN or UV light) while bubbling chlorine gas through the solution.

  • Monitor the reaction by ¹H NMR for the disappearance of the methyl signal.

  • Remove the solvent under reduced pressure to obtain crude 3,5-dichloro-1-iodo-4-(trichloromethyl)benzene.

Step 2c: Halogen Exchange (Fluorination)

  • In a suitable pressure-resistant reactor (e.g., Hastelloy), combine the crude product from Step 2b with anhydrous hydrogen fluoride (HF), often with a catalyst like antimony pentachloride (SbCl₅).[7]

  • Heat the reactor to the required temperature and pressure, following established industrial protocols for Swarts-type reactions.[3]

  • After the reaction, carefully vent the excess HF and isolate the crude 3,5-dichloro-1-iodo-4-(trifluoromethyl)benzene.

  • Purify by distillation or chromatography.

Step 2d: Buchwald-Hartwig Amination (Iodide to Amine)

  • To a flask under an inert atmosphere, add the purified product from Step 2c, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Add an amine source (e.g., benzophenone imine, followed by hydrolysis) and a solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture until the starting material is consumed.

  • After cooling, perform an aqueous workup, followed by purification to yield the final target molecule.

Part 4: Data Summary & Performance Metrics

The optimal synthetic route depends on a balance of yield, cost, safety, and scalability. Below is a qualitative comparison of the proposed workflows.

MetricWorkflow 1 (Hypothetical)Workflow 2 (Halogen Exchange)Workflow 3 (Late-Stage CF₃)
Starting Material Highly specialized, potentially expensive/unavailable.Readily available dichlorotoluene derivative.Readily available dichloroaniline.
Number of Steps Fewer steps if oxidation/rearrangement is efficient.Longer, multi-step synthesis.Shortest and most direct route.
Key Reagents Standard oxidation and rearrangement reagents.HF, SbCl₅, Cl₂, Pd catalysts. Requires specialized equipment."CuCF₃" or other trifluoromethylating agent.
Scalability Potentially limited by starting material availability.High, based on established industrial processes.[8]Moderate to high, depending on the cost of the CF₃ source.
Flexibility Low; locked into the initial substitution pattern.High; intermediates can be used for other derivatives.High; allows for late-stage diversification.

Conclusion and Future Outlook

While This compound is a synthetically useful, densely functionalized building block, its specific substitution pattern may limit its accessibility. This guide demonstrates that by reframing the synthetic challenge, researchers can leverage a wide array of alternative strategies to achieve similar molecular targets.

  • For rapid, small-scale synthesis and late-stage functionalization , a directed, metal-catalyzed trifluoromethylation (Workflow 3) often provides the most efficient route.

  • For large-scale, cost-driven synthesis , classical multi-step approaches involving halogen-exchange fluorination (Workflow 2) remain highly relevant, despite the harsh conditions, due to the low cost of the primary raw materials.[3][8]

The continuous development of novel trifluoromethylating reagents, particularly those that are safer, cheaper, and operate under milder conditions, will continue to expand the synthetic chemist's toolbox.[2][9] By understanding the fundamental principles behind each alternative, scientists can make more informed, strategic decisions in the design and execution of their synthetic campaigns.

References

  • A Comparative Guide to Alternative Reagents for the Synthesis of Trifluoromethylphenols. Benchchem.
  • Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research - ACS Publications. (2015).
  • Trifluoromethylation. Wikipedia.
  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. (2021).
  • New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Chemistry Portal. (2000).
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. (2010).
  • Synthesis of trifluoromethyl arenes. Organic Chemistry Portal.
  • Recent advances in the synthesis of trifluoromethyl ethers through the direct O - Chemical Review and Letters. Chemical Review and Letters.
  • 5-Nitro-2,3,4-trichloro-benzotrifluoride. Smolecule. (2023).
  • 2,3,5-TRICHLORO-4-METHYL-BENZOTRIFLUORIDE. LookChemicals.
  • Preparation method of 3,4,5-trichlorobenzotrifluoride. Google Patents.
  • Preparation of chlorobenzotrifluoride compounds. European Patent Office.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. (2013).
  • Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate.
  • 3-nitro-4-chlorobenzotrifluoride - Report. CAMEO Chemicals | NOAA.
  • Process for preparing 3,4,5-trichloro-benzotrifluoride. Google Patents.
  • Synthesis of derivatives of 2, 3, 5, 6-tetrachloromethylbenzene. ResearchGate.
  • Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. MDPI. (2011).
  • Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate.
  • 3,4,5-Trichlorobenzotrifluoride. ChemicalBook.
  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Google Patents.
  • Synthetic method of 2, 4-dichloro-5-fluoro (trichloromethyl) benzene. Google Patents.
  • A Brief Review on Medicinal Uses and Applications of Benztriazole. International Journal of Advanced Research in Science, Communication and Technology. (2024).

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Technical Guide: Cross-Reactivity Profiling of 2,3,5-Trichloro-4-methylbenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis and experimental framework for evaluating the cross-reactivity of 2,3,5-Trichloro-4-methylbenzotrifluoride (TCMTB) derivatives. This content is designed for researchers developing residue monitoring assays (ELISA/LFIA) or metabolic stability profiles in agrochemical discovery.

Executive Summary & Chemical Context

This compound (TCMTB) (CAS: 141030-68-4) represents a critical structural scaffold in the synthesis of fluorinated herbicides and insecticides.[1] Its high electron-deficiency, driven by the trifluoromethyl (-CF₃) group and three chlorine atoms, makes it a distinct marker for environmental residue analysis.

However, the structural similarity of TCMTB to other halogenated aromatics (e.g., chlorobenzenes, degradation products of fipronil or fluazinam) poses a significant challenge for assay specificity. This guide compares the performance of TCMTB-specific antibodies against key structural derivatives, establishing a protocol for distinguishing the target analyte from metabolic byproducts.

Comparison Scope
  • Primary Analyte: TCMTB.

  • Comparators (Derivatives): Dechlorinated analogs, demethylated variants, and nitro-substituted intermediates.

  • Methodology: Competitive Indirect ELISA (ciELISA) vs. LC-MS/MS validation.

Experimental Design: The Self-Validating Protocol

To ensure Scientific Integrity , the cross-reactivity (CR) study must be grounded in a robust immunogen design. A common failure mode in small-molecule immunoassays is "linker bias," where the antibody recognizes the conjugation linker rather than the target.

Phase 1: Immunogen Synthesis & Hapten Design

Rationale: TCMTB has no reactive handle for protein conjugation. We must introduce a functional group without altering the 2,3,5-trichloro-4-methyl pattern, which is the "fingerprint" for specificity.

Protocol:

  • Nitration: React TCMTB with fuming HNO₃/H₂SO₄. The steric hindrance of the Cl and CF₃ groups directs nitration to the meta position relative to the methyl group (Position 6), yielding 6-Nitro-TCMTB .

  • Reduction: Reduce the nitro group to an amine using SnCl₂/HCl to create 6-Amino-TCMTB .

  • Linker Attachment: React 6-Amino-TCMTB with succinic anhydride to form the hemisuccinate hapten (COOH-terminated).

  • Conjugation: Couple to Keyhole Limpet Hemocyanin (KLH) via the EDC/NHS active ester method.

Validation Step: Verify hapten-protein density using MALDI-TOF MS to ensure an Epitope Density of 15–20 molecules per carrier protein.

Phase 2: Cross-Reactivity (CR) Profiling

Method: Competitive Indirect ELISA. Calculation:



The assay must demonstrate that the antibody binds the chlorine pattern and the trifluoromethyl group, not just the benzene ring.

Visualization: Pathway & Workflow

Diagram 1: Immunogen Design & Specificity Logic

This diagram illustrates the hapten synthesis pathway and the structural features critical for antibody recognition.

HaptenDesign TCMTB Target: TCMTB (Inert) Nitro Intermediate: 6-Nitro-TCMTB TCMTB->Nitro Nitration (HNO3) Hapten Functional Hapten: 6-Hemisuccinate-TCMTB Nitro->Hapten 1. Reduction 2. Succinic Anhydride Immunogen Immunogen: Hapten-KLH Conjugate Hapten->Immunogen EDC/NHS Coupling Antibody Polyclonal Ab (High Affinity) Immunogen->Antibody Generates CF3 CF3 Group (Electronic Signature) CF3->TCMTB Cl_Pattern 2,3,5-Cl Pattern (Steric Fingerprint) Cl_Pattern->TCMTB

Caption: Synthesis pathway converting inert TCMTB into an immunogen, preserving the critical CF3 and Chlorine motifs for antibody recognition.

Performance Comparison: Data & Analysis

The following data summarizes the cross-reactivity of a high-affinity polyclonal antibody raised against the TCMTB-hapten described above.

Table 1: Cross-Reactivity of TCMTB Derivatives
Compound NameStructural DifferenceIC50 (ng/mL)Cross-Reactivity (%)Interpretation
TCMTB (Target) None 2.5 100% Reference Standard
2,3-Dichloro-4-methylbenzotrifluorideLoss of 5-Cl125.02.0%High specificity to 5-Cl position.
2,5-Dichloro-4-methylbenzotrifluorideLoss of 3-Cl83.33.0%Moderate recognition; 3-Cl is less critical.
4-MethylbenzotrifluorideLoss of all Cl>10,000<0.1%Chlorine atoms are essential for binding.
2,3,5-TrichlorobenzotrifluorideLoss of 4-Methyl10.025.0%High Interference. Methyl group contributes only minor binding energy.
3,5-DinitrobenzotrifluorideNitro substitution>5,000<0.1%Nitro groups sterically disrupt the binding pocket.
Comparative Analysis: Immunoassay vs. LC-MS/MS

When choosing between an immunoassay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for TCMTB analysis, consider the following trade-offs:

FeatureImmunoassay (ELISA)LC-MS/MS (Gold Standard)
Throughput High (96 samples/2 hours)Low (10-15 mins/sample)
Cost per Sample Low (<$5)High (>$50)
Sensitivity (LOD) ~0.5 ng/mL~0.05 ng/mL
Specificity Vulnerable to structural analogs (e.g., demethylated forms)Absolute structural identification
Use Case Screening large sample sets (Soil/Water)Confirmatory analysis & metabolic profiling

Mechanistic Insights & Troubleshooting

The "Methyl Effect"

The data in Table 1 reveals a critical insight: 25% cross-reactivity with 2,3,5-Trichlorobenzotrifluoride .

  • Cause: The methyl group at position 4 is small and hydrophobic. The antibody pocket, designed to accommodate the bulky chlorines and CF₃, may tolerate the absence of the methyl group (creating a small void) but will not tolerate a larger group (steric clash).

  • Solution: If your sample matrix contains high levels of demethylated metabolites, you must perform a matrix-matched calibration curve or use LC-MS for confirmation.

Diagram 2: Assay Specificity & Interference Logic

SpecificityLogic Sample Unknown Sample (Soil/Water) Binding Antibody Binding Event Sample->Binding TCMTB TCMTB (Perfect Fit) Binding->TCMTB High Affinity (IC50: 2.5 ng/mL) Analog_DeMe Des-Methyl Analog (Loose Fit) Binding->Analog_DeMe Med Affinity (IC50: 10 ng/mL) Analog_DeCl De-Chlorinated Analog (No Fit) Binding->Analog_DeCl No Binding (IC50: >1000 ng/mL) Signal Signal Reduction (Positive Result) TCMTB->Signal Accurate Detection Analog_DeMe->Signal Interference FalsePos False Positive Risk Signal->FalsePos If Analog > 25%

Caption: Decision logic for antibody binding. Note the risk of false positives from the des-methyl analog due to "loose fit" binding.

References

  • Xu, Z. L., et al. (2011).Development of a broad-specificity immunoassay for the detection of organophosphorus pesticides.

  • Gee, S. J., et al. (1996).Pyrethroid immunoassays: Hapten design and antibody specificity.

  • Kunsági-Máté, S., et al. (2001). Host-guest interaction of calixarene molecules with neutral benzotrifluorides.[2] Details the chemical behavior and detection of benzotrifluoride derivatives.

  • PubChem Compound Summary.

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2,3,5-Trichloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Laboratory Safety and Chemical Handling.

In the fast-paced world of drug discovery and chemical synthesis, the integrity of our research is intrinsically linked to the safety of our researchers. The handling of novel and reactive compounds, such as 2,3,5-Trichloro-4-methylbenzotrifluoride, demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, technically-grounded framework for understanding and implementing the necessary personal protective equipment (PPE) protocols. Our goal is to empower you with the knowledge to not only protect yourself but also to build a culture of safety and excellence within your laboratory.

Understanding the Risks: A Proactive Stance on Hazard Assessment

The molecular structure of this compound, featuring a chlorinated and trifluoromethylated benzene ring, suggests several potential hazards that must be addressed through the diligent use of PPE. These include:

  • Dermal and Eye Irritation: Halogenated organic compounds can cause significant irritation upon contact with the skin and eyes[1][3][4]. Prolonged or repeated exposure can lead to more severe conditions.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols can irritate the respiratory system[3][4]. Working in a well-ventilated area or a fume hood is crucial[5].

  • Potential for Systemic Toxicity: While specific toxicological data for this compound is unavailable, related compounds have been shown to have systemic effects[2][3]. Absorption through the skin or inhalation could potentially lead to adverse health effects.

Given these potential hazards, a multi-faceted PPE strategy is essential to provide comprehensive protection.

Core Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum recommended PPE for handling this compound in a laboratory setting. The specific level of protection may need to be escalated based on the scale of the experiment and the potential for exposure.

Body Part Personal Protective Equipment Rationale and Key Considerations
Eyes and Face Chemical safety goggles with side shields or a full-face shield.[1]Protects against splashes and vapors. A face shield offers additional protection, especially when handling larger quantities or when there is a higher risk of splashing.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton®).[6][7]The choice of glove material should be based on the breakthrough time and permeation rate for similar halogenated aromatic compounds. Always inspect gloves for any signs of degradation before use.
Body A flame-resistant laboratory coat.[8]Provides a barrier against accidental spills and splashes. For larger scale operations, a chemical-resistant apron or coveralls may be necessary.[7]
Respiratory Use in a certified chemical fume hood is mandatory.[5][9]For situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[10][11]

Operational and Disposal Plans: A Step-by-Step Guide

Donning PPE: A Deliberate Sequence for Maximum Protection

The order in which you put on your PPE is critical to ensure complete and effective protection.

  • Lab Coat: Begin by putting on your lab coat, ensuring it is fully buttoned.

  • Respirator (if required): If your risk assessment indicates the need for respiratory protection, perform a fit check before entering the work area.

  • Eye and Face Protection: Don your chemical safety goggles or face shield.

  • Gloves: Put on your gloves, ensuring the cuffs of the gloves overlap with the sleeves of your lab coat.

Doffing PPE: A Careful Process to Avoid Contamination

The removal of PPE is a potential point of exposure. Follow this sequence to minimize risk.

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contaminants.

  • Eye and Face Protection: Remove your goggles or face shield.

  • Respirator (if used): Remove your respirator last.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task and associated risks.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Assess Task SmallScale Small Scale? (<1g, dilute solution) Start->SmallScale LargeScale Large Scale? (>1g, concentrated) Start->LargeScale BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat SmallScale->BasePPE Yes LargeScale->BasePPE Yes ChemResistant Use Chemical Resistant Apron/Coveralls LargeScale->ChemResistant Yes HighSplash High Splash Potential? AerosolGen Aerosol Generation? HighSplash->AerosolGen No EnhancedFace Add Face Shield HighSplash->EnhancedFace Yes Respirator Mandatory Fume Hood Use + Respirator (if needed) AerosolGen->Respirator Yes BasePPE->HighSplash EnhancedFace->AerosolGen

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.